molecular formula C24H20ClN3O3 B4582235 7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4582235
M. Wt: 433.9 g/mol
InChI Key: PCHOYALSXNJNLU-UHFFFAOYSA-N
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Description

7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a quinoline core, a pyridine ring, and various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions might target the quinoline or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinecarboxylic acids, while nucleophilic substitution could produce various quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases like cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. For example, they might inhibit DNA replication in cancer cells or modulate enzyme activity in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Quinolinecarboxylic Acids: A class of compounds with diverse biological activities.

Uniqueness

The unique combination of substituents in 7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide might confer specific biological activities or chemical properties that are not present in other similar compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

7-chloro-N-(3,5-dimethoxyphenyl)-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-20(25)8-7-18-19(13-22(28-23(14)18)21-6-4-5-9-26-21)24(29)27-15-10-16(30-2)12-17(11-15)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHOYALSXNJNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.